ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 209540-02-3
VCID: VC0052897
InChI: InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

CAS No.: 209540-02-3

Cat. No.: VC0052897

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate - 209540-02-3

Specification

CAS No. 209540-02-3
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name ethyl 1-(3-aminophenyl)-5-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3
Standard InChI Key UTFMLGYOBKJDTI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by several key functional groups attached to a central pyrazole ring. The compound has been cataloged with specific identifiers that facilitate its recognition in chemical databases and research publications.

Identification Parameters

The compound is identified through several standardized chemical parameters as shown in the following table:

ParameterValue
CAS Number209540-02-3
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.282 g/mol
IUPAC Nameethyl 1-(3-aminophenyl)-5-methylpyrazole-4-carboxylate
Standard InChIInChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3
Standard InChIKeyUTFMLGYOBKJDTI-UHFFFAOYSA-N

The compound features a pyrazole ring with three key substituents: a methyl group at position 5, an ethyl carboxylate group at position 4, and a 3-aminophenyl group at position 1. This specific arrangement distinguishes it from structurally similar compounds and contributes to its unique chemical properties.

Structural Features

The structural architecture of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate includes:

  • A five-membered pyrazole heterocyclic ring containing two adjacent nitrogen atoms

  • An ethyl carboxylate (-COOC₂H₅) group at position 4 of the pyrazole ring

  • A methyl (-CH₃) group at position 5 of the pyrazole ring

  • A 3-aminophenyl group attached to position 1 of the pyrazole ring

This particular arrangement of functional groups creates a molecule with specific chemical reactivity patterns and potential binding capabilities that make it valuable for various research applications.

Physical and Chemical Properties

The physical and chemical properties of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate determine its behavior in different environments and its potential for chemical modifications.

Physical Properties

While specific physical data for ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is limited in the available literature, we can derive some properties based on its structure and comparison with similar compounds. As a solid organic compound with moderate molecular weight, it likely exhibits characteristics common to other substituted pyrazoles:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Probable moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO

  • Limited water solubility due to its predominantly hydrophobic structure

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

  • The amino group (-NH₂) on the phenyl ring serves as a nucleophilic center and can participate in various reactions including acylation, alkylation, and condensation reactions

  • The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction reactions

  • The pyrazole nitrogen atoms can participate in coordination chemistry, potentially serving as ligands for metal complexes

  • The aromatic rings provide sites for electrophilic substitution reactions under appropriate conditions

These reactive centers make the compound versatile for chemical derivatization and potential incorporation into more complex molecular structures.

Synthetic Routes and Preparation Methods

Comparison with Related Compounds

Insights from similar pyrazole derivatives can inform understanding of the synthesis of our target compound:

  • The patent described in search result outlines a synthesis process for 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester using methyl hydrazine and ethoxy methylene ethyl cyanoacetate as raw materials, with toluene as a solvent .

  • Search result describes the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement of o-chloroaldehyde .

These approaches, while for different compounds, demonstrate general principles that could be adapted for the synthesis of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, potentially using 3-aminophenylhydrazine as a starting material.

Research Applications and Significance

Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several potential applications in research contexts, particularly in pharmaceutical chemistry and proteomics.

Pharmaceutical Research Applications

The unique structure of this compound makes it a candidate for various pharmaceutical applications:

  • As a building block for medicinal chemistry programs, particularly in the design of enzyme inhibitors

  • In the development of potential therapeutic agents, leveraging the biological activity often associated with pyrazole derivatives

  • As a pharmacophore in drug discovery programs targeting various disease states

These applications stem from the general observation that pyrazole-containing compounds frequently exhibit biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Proteomics Applications

In proteomics research, ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate may serve several functions:

  • As a chemical probe for protein binding studies

  • As a building block for the synthesis of affinity labels or chemical tags used in protein identification

  • In the development of specific protein-binding molecules for target validation studies

These applications leverage the compound's functional groups, particularly the amine group, which can be further derivatized for specific research needs.

Chemical Research Value

Beyond biological applications, the compound has value in chemical research:

  • As a model compound for studying reaction mechanisms

  • In the development of new synthetic methodologies

  • As a precursor for the synthesis of more complex heterocyclic systems

  • In coordination chemistry, potentially serving as a ligand for metal complexes

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Several compounds related to ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate appear in the search results, allowing for structural comparisons:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate209540-02-3C₁₃H₁₅N₃O₂245.282Target compound
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2C₇H₁₁N₃O₂169.181Amino group at position 5 of pyrazole; methyl at N1 instead of aminophenyl
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate23286-70-6C₇H₁₁N₃O₂169.184Amino group at position 5; methyl at position 3; unsubstituted N1
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate260046-88-6C₁₃H₁₅N₃O₂245.282Amino group at position 4 of phenyl instead of position 3

These structural variations can significantly impact properties such as solubility, reactivity, and potential biological activities .

Property and Application Differences

The positional isomer ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate differs from our target compound only in the position of the amino group on the phenyl ring (para vs. meta). This seemingly minor structural difference can lead to distinct:

  • Electronic distributions affecting reactivity patterns

  • Hydrogen bonding capabilities influencing solubility and binding properties

  • Three-dimensional conformations impacting molecular recognition events

  • Potential biological activities resulting from different binding modes with target proteins

Similarly, compounds like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate have more significant structural differences, lacking the phenyl ring entirely, which substantially alters their chemical and physical properties .

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